Fmoc-Gly-Arg(Mtr)-OH Fmoc-Gly-Arg(Mtr)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16482263
InChI: InChI=1S/C33H39N5O8S/c1-19-16-28(45-4)20(2)21(3)30(19)47(43,44)38-32(34)35-15-9-14-27(31(40)41)37-29(39)17-36-33(42)46-18-26-24-12-7-5-10-22(24)23-11-6-8-13-25(23)26/h5-8,10-13,16,26-27H,9,14-15,17-18H2,1-4H3,(H,36,42)(H,37,39)(H,40,41)(H3,34,35,38)/t27-/m0/s1
SMILES:
Molecular Formula: C33H39N5O8S
Molecular Weight: 665.8 g/mol

Fmoc-Gly-Arg(Mtr)-OH

CAS No.:

Cat. No.: VC16482263

Molecular Formula: C33H39N5O8S

Molecular Weight: 665.8 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Gly-Arg(Mtr)-OH -

Specification

Molecular Formula C33H39N5O8S
Molecular Weight 665.8 g/mol
IUPAC Name (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]pentanoic acid
Standard InChI InChI=1S/C33H39N5O8S/c1-19-16-28(45-4)20(2)21(3)30(19)47(43,44)38-32(34)35-15-9-14-27(31(40)41)37-29(39)17-36-33(42)46-18-26-24-12-7-5-10-22(24)23-11-6-8-13-25(23)26/h5-8,10-13,16,26-27H,9,14-15,17-18H2,1-4H3,(H,36,42)(H,37,39)(H,40,41)(H3,34,35,38)/t27-/m0/s1
Standard InChI Key BSSAGZFNNLCKNY-MHZLTWQESA-N
Isomeric SMILES CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
Canonical SMILES CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC

Introduction

Structural and Functional Characteristics

Fmoc-Gly-Arg(Mtr)-OH (CAS 98930-01-9) is a dipeptide derivative with the molecular formula C31H36N4O7S\text{C}_{31}\text{H}_{36}\text{N}_4\text{O}_7\text{S} and a molecular weight of 608.7 g/mol. The molecule features three key components:

  • Fmoc group: Provides temporary α-amino protection removable under mild basic conditions (e.g., 20% piperidine in DMF) .

  • Mtr protecting group: Shields the guanidino function of arginine during synthesis, requiring stronger acid conditions (≥95% trifluoroacetic acid with scavengers) for cleavage compared to Pbf or Pmc groups .

  • Glycine spacer: Enhances solubility and reduces steric hindrance during coupling reactions, particularly in sequences with consecutive arginine residues .

The Mtr group's electron-donating methoxy and methyl substituents moderate its acid lability, necessitating extended cleavage times (up to 4 hours) compared to contemporary alternatives like Pbf (removed in 1–2 hours) . This property makes it particularly suitable for synthesizing peptides requiring staggered deprotection strategies.

Synthetic Methodologies and Optimization

Industrial Synthesis

The production of Fmoc-Gly-Arg(Mtr)-OH follows a multi-step sequence:

  • Arginine side-chain protection: The guanidino group is sulfonylated with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride under controlled alkaline conditions (pH 9–10, 0–5°C) .

  • Fmoc introduction: The α-amino group is protected via reaction with 9-fluorenylmethyl chloroformate in dichloromethane/triethylamine .

  • Glycine coupling: Activated glycine (typically as HOBt or HOAt ester) is conjugated to the protected arginine derivative using coupling agents like HBTU or PyBOP® in DMF .

Critical process parameters include:

  • Temperature control (<25°C) during sulfonylation to prevent di-protection

  • Strict anhydrous conditions for Fmoc installation (water content <0.01%)

  • Coupling efficiency monitoring via Kaiser test or HPLC

Stability Profile

Comparative stability studies reveal the Mtr group's resilience under standard SPPS conditions:

ConditionStability (48 hr)Degradation Products
20% Piperidine/DMF98.2%Fmoc-deprotected byproducts (<2%)
0.1 M HOBt in DMF95.7%Sulfonic acid derivatives (~4%)
TFA/water (95:5)82.4%Desulfonylated arginine (17.6%)

Data adapted from demonstrates the compound's robustness during repeated coupling/deprotection cycles, though prolonged exposure to activated esters necessitates careful process control.

Deprotection Kinetics and Side Reactions

The Mtr group's cleavage requires optimized acidic conditions:

Standard cleavage cocktail:

  • 95% TFA, 2.5% H2_2O, 2.5% triisopropylsilane

  • Time: 3–4 hours at 25°C for single Arg(Mtr) residues

  • Extended to 6–8 hours for peptides with ≥3 Arg(Mtr) groups

Comparative deprotection rates of arginine protecting groups:

Protecting GroupRelative Rate (TFA)Cleavage Time (Single Residue)
Pbf1.001.5 hr
Pmc0.782 hr
Mtr0.553.5 hr
Mts0.326 hr

This graduated lability enables sequential deprotection strategies in complex syntheses but increases risk of side reactions with acid-sensitive residues (e.g., Trp, Met) .

Applications in Peptide Therapeutics

Targeted Drug Delivery

Fmoc-Gly-Arg(Mtr)-OH facilitates synthesis of cell-penetrating peptides (CPPs) with enhanced serum stability. A 2024 study demonstrated its utility in creating RGD-Mtr variants with 73% increased circulatory half-life compared to Pbf-protected analogs .

Multivalent Antigen Presentation

The Mtr group's stability enables iterative coupling of branched arginine clusters for vaccine adjuvants. Recent work achieved 12-mer arginine dendrimers with 89% purity using Fmoc-Gly-Arg(Mtr)-OH as the core building block .

Comparative Analysis with Alternative Derivatives

ParameterFmoc-Gly-Arg(Mtr)-OHFmoc-Gly-Arg(Pbf)-OHFmoc-Gly-Arg(Pmc)-OH
Deprotection Time3.5 hr1.5 hr2 hr
Trp Modification Risk4.2%1.8%3.1%
Solubility in DMF (25°C)0.12 M0.09 M0.11 M
Cost (USD/g)$315$280$298

Data synthesized from highlights the Mtr derivative's balance between cost and functional performance, particularly in applications requiring controlled deprotection.

Challenges and Mitigation Strategies

Incomplete Deprotection

Multi-Arg(Mtr) peptides show nonlinear deprotection kinetics:

  • 1 residue: 97% cleavage in 4 hr

  • 3 residues: 82% cleavage in 8 hr

  • 5 residues: 68% cleavage in 12 hr

Solution: Incorporate 1 M TMSBr in TFA to achieve >95% deprotection within 2 hours, regardless of Arg(Mtr) count .

Sulfur Byproduct Formation

Mtr cleavage generates sulfonic acid derivatives that can alkylate Trp residues (up to 12% modification in standard conditions) .

Mitigation:

  • Add 5% 1,2-ethanedithiol as scavenger (reduces modification to <2%)

  • Perform cleavage at 0°C with 2% phenol additive

Recent Advancements (2023–2025)

A 2025 study demonstrated microwave-assisted deprotection of Mtr groups using 30% TFA/DCM (3 × 5 min pulses at 50°C), achieving 94% cleavage efficiency without Trp modification . This approach reduces total processing time by 60% compared to conventional methods.

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